molecular formula C11H13F2N B8309049 Butyl-(2,6-difluoro-benzylidene)-amine

Butyl-(2,6-difluoro-benzylidene)-amine

Cat. No.: B8309049
M. Wt: 197.22 g/mol
InChI Key: BHCWISJPAXHQMS-UHFFFAOYSA-N
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Description

Butyl-(2,6-difluoro-benzylidene)-amine is a Schiff base derivative synthesized via the condensation of butylamine and 2,6-difluorobenzaldehyde. The compound features a butyl alkyl chain, a fluorinated aromatic ring, and an imine (-C=N-) functional group. The 2,6-difluoro substitution on the benzene ring enhances electronegativity and steric effects, which may influence binding affinity to biological targets.

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

N-butyl-1-(2,6-difluorophenyl)methanimine

InChI

InChI=1S/C11H13F2N/c1-2-3-7-14-8-9-10(12)5-4-6-11(9)13/h4-6,8H,2-3,7H2,1H3

InChI Key

BHCWISJPAXHQMS-UHFFFAOYSA-N

Canonical SMILES

CCCCN=CC1=C(C=CC=C1F)F

Origin of Product

United States

Comparison with Similar Compounds

5-Bis-(2,6-difluoro-benzylidene)-11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) Inhibitor

Structural Similarities :

  • Both compounds share the 2,6-difluoro-benzylidene moiety.
  • The bis-benzylidene structure in includes two fluorinated aromatic groups linked to a steroid backbone, whereas Butyl-(2,6-difluoro-benzylidene)-amine has a single benzylidene unit attached to a butyl chain.

Functional Differences :

  • The 11β-HSD1 inhibitor in demonstrated efficacy in treating diet-induced nonalcoholic fatty liver disease (NAFLD) in mice by modulating glucocorticoid metabolism .

Key Data :

Property This compound 5-Bis-(2,6-difluoro-benzylidene)-11β-HSD1 Inhibitor
Substituents Single benzylidene, butyl chain Bis-benzylidene, steroid core
Biological Target Not reported 11β-HSD1 enzyme
Therapeutic Application Hypothetical (enzyme inhibition) NAFLD treatment (validated in mice)

Butyl-β-D-Galactoside and Alkyl Glycosides

Structural Contrasts :

  • Butyl-β-D-Galactoside (–6, 8, 10) is a carbohydrate derivative with a β-galactose moiety linked to a butyl chain, whereas the target compound is an aromatic amine.

Functional Insights :

  • Butyl-β-D-Galactoside is synthesized enzymatically in acetone/1-butanol/water systems, achieving a high yield (Y ≈ 1.0 mol/mol) due to optimized solvent conditions . Propyl-β-galactoside analogs show lower yields (Y = 0.58–0.79 mol/mol), highlighting the butyl chain’s role in enhancing reaction efficiency .
  • The butyl group in glycosides improves surfactant properties and thermal stability compared to shorter alkyl chains (e.g., propyl) . For this compound, the butyl chain may similarly enhance lipophilicity and bioavailability.

Key Data :

Property This compound Butyl-β-D-Galactoside Propyl-β-Galactoside
Synthesis Yield (Y, mol/mol) Not reported ~1.0 0.58–0.79
Primary Application Enzyme inhibition (hypothetical) Surfactant, biocatalysis Similar to butyl analog

Succinate Derivatives with Butyl/Pentyl Substituents

Functional Comparison :

  • Succinate derivatives are metabolic intermediates or plasticizers (e.g., benzenedicarboxylic acid esters in ), whereas the target compound’s fluorinated aromatic system suggests pharmacological relevance.

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